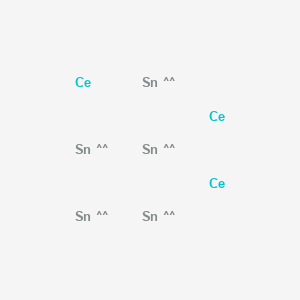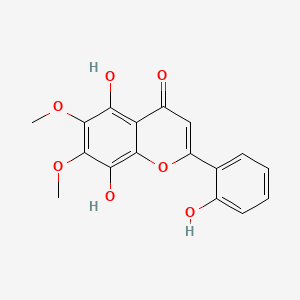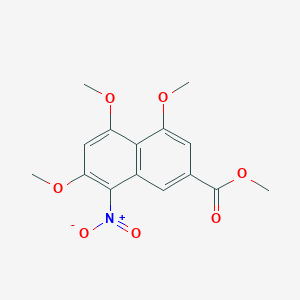![molecular formula C20H34 B14440086 4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane) CAS No. 80060-66-8](/img/structure/B14440086.png)
4,4'-Diethyl-1,1'-bi(bicyclo[2.2.2]octane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) is a compound that belongs to the class of bicyclic molecules. These molecules feature two joined rings and are known for their unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) typically involves the alkylation of bicyclo[2.2.2]octane derivatives. One common method is the alkylation of bicyclo[2.2.2]octane with diethyl malonate, followed by a series of steps including hydrolysis, decarboxylation, and reduction . The reaction conditions often involve the use of strong bases and high temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) exerts its effects is primarily through its interactions with molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The pathways involved often include signal transduction and metabolic pathways, where the compound can influence the behavior of cells and tissues .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigidity and use as a phenyl ring bioisostere.
Cubane: Another rigid structure used in medicinal chemistry for its unique properties.
Norbornane: A bicyclic compound with applications in materials science and organic synthesis.
Uniqueness
4,4’-Diethyl-1,1’-bi(bicyclo[2.2.2]octane) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and versatility make it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
80060-66-8 |
|---|---|
Fórmula molecular |
C20H34 |
Peso molecular |
274.5 g/mol |
Nombre IUPAC |
1-ethyl-4-(4-ethyl-1-bicyclo[2.2.2]octanyl)bicyclo[2.2.2]octane |
InChI |
InChI=1S/C20H34/c1-3-17-5-11-19(12-6-17,13-7-17)20-14-8-18(4-2,9-15-20)10-16-20/h3-16H2,1-2H3 |
Clave InChI |
XHTFBRDQNDQDTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC12CCC(CC1)(CC2)C34CCC(CC3)(CC4)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



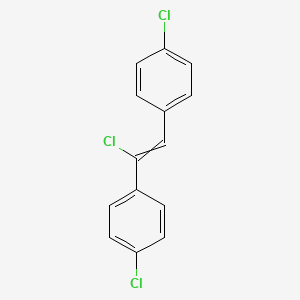
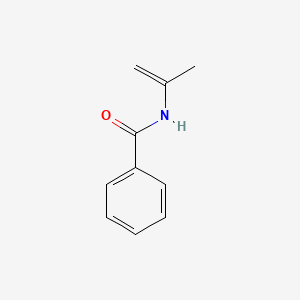
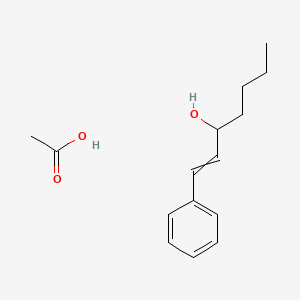
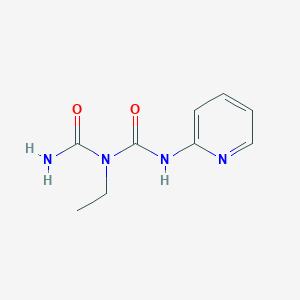
![7-Oxo-7lambda~5~-tetrazolo[1,5-a]pyrazine](/img/structure/B14440042.png)

![Methyl [(5-tert-butyl-2-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14440047.png)
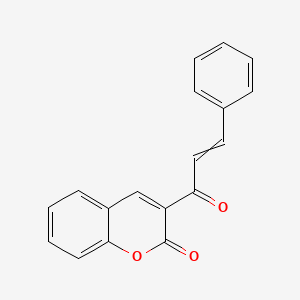
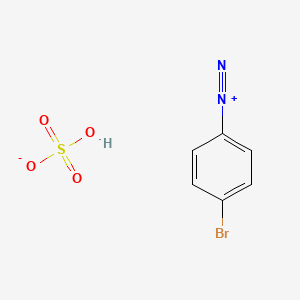
![Hydrazinecarboxylic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-phenylethylidene]-, ethyl ester (9CI)](/img/structure/B14440072.png)
